2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide
説明
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3/c1-13(27-15-6-3-2-5-14(15)19)18(26)20-10-12-24-17(25)8-7-16(22-24)23-11-4-9-21-23/h2-9,11,13H,10,12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFHCACZWBCLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)N2C=CC=N2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide (CAS Number: 1351591-39-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.372 g/mol. The structural features include a fluorophenoxy group and a pyrazole moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.372 g/mol |
| CAS Number | 1351591-39-3 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The pyrazole and pyridazine rings are known to interact with various enzymes, potentially acting as inhibitors. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of electron-withdrawing groups like fluorine may enhance these activities by increasing the compound's reactivity towards microbial targets.
- Anti-inflammatory Effects : Compounds containing pyrazole derivatives have been documented to exhibit anti-inflammatory properties, which could be relevant for treating conditions characterized by inflammation.
Antimicrobial Efficacy
Research has indicated that similar compounds demonstrate significant antimicrobial activity against a range of pathogens. For instance, studies have shown that triazole derivatives exhibit MIC values as low as 0.125 µg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli . Although specific data on the target compound's antimicrobial activity is limited, the structural similarities suggest potential efficacy.
Cytotoxicity
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. A study involving related pyrazole derivatives indicated varying levels of cytotoxicity, with some compounds exhibiting significant toxicity towards cancer cell lines while maintaining lower toxicity in normal cells . This suggests that the target compound may also have selective cytotoxic properties worth investigating.
Structure-Activity Relationship (SAR)
The SAR analysis is essential for understanding how modifications to the chemical structure influence biological activity. The introduction of fluorinated groups has been shown to enhance activity in related compounds, suggesting that similar modifications could improve the efficacy of 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide against specific biological targets .
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrazole-containing compounds:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their antibacterial activities against multiple strains, demonstrating that specific substitutions significantly impacted their effectiveness .
- Comparative Analysis : In a comparative study, a series of fluorinated compounds were tested for their antimicrobial properties, revealing that those with multiple electron-withdrawing substitutions exhibited superior activity against resistant strains .
類似化合物との比較
Comparison with Structurally Analogous Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their distinguishing features are summarized below:
*Calculated using ChemDraw.
Key Observations
Pyridazinone Derivatives: The target compound shares a pyridazinone core with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide .
Pyrazole-Pyridazinone Hybrids: N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine demonstrates anticholesteremic activity via glycogen synthase kinase 3 (GSK-3β) inhibition. The absence of a propanamide linker in this compound suggests that the target compound’s amide group could improve solubility or receptor affinity.
Propanamide-Based Analogues: Fentanyl derivatives like β'-phenyl fentanyl share the propanamide backbone but target opioid receptors via piperidine moieties.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide?
Methodology :
- Substitution Reactions : Use alkaline conditions (e.g., K₂CO₃/DMF) for fluorophenoxy group coupling, as demonstrated in analogous nitrobenzene substitutions .
- Reduction Steps : Employ iron powder in acidic media (e.g., HCl/ethanol) for nitro-to-amine conversion, ensuring controlled temperature (60–80°C) to avoid side reactions .
- Condensation : Utilize carbodiimide-based condensing agents (e.g., EDC/HOBt) with cyanoacetic acid derivatives under inert atmospheres to form the propanamide backbone .
Key Considerations : Monitor reaction progress via TLC/HPLC and optimize stoichiometry to minimize unreacted intermediates.
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodology :
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in polar aprotic solvents (e.g., DMSO/water mixtures) and compare with pyridazin-3-amine derivatives reported in crystallographic databases .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks using 2D-NMR (COSY, HSQC) to resolve overlapping signals from fluorophenoxy and pyrazolyl groups.
- HRMS : Confirm molecular mass with <2 ppm error.
Q. What analytical methods are recommended for assessing purity and stability?
Methodology :
- HPLC-PDA : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/0.1% TFA in water) to detect impurities ≤0.1% .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
Methodology :
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to evaluate electrophilic/nucleophilic sites. Compare with pyridazinone derivatives’ known interactions (e.g., enzyme active sites) .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using GROMACS, focusing on hydrogen bonding with the pyrazolyl group and hydrophobic interactions with the fluorophenoxy moiety .
Q. What experimental strategies resolve contradictions in solubility and bioavailability data?
Methodology :
- Solvent Screening : Test solubility in biorelevant media (FaSSIF/FeSSIF) using shake-flask or HPLC-UV methods .
- Salt/Co-crystal Formation : Screen with counterions (e.g., HCl, succinic acid) to enhance dissolution rates .
- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, correlating results with logP (predicted via ChemAxon or ACD/Labs) .
Q. How can reaction mechanisms for pyridazine ring functionalization be elucidated?
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